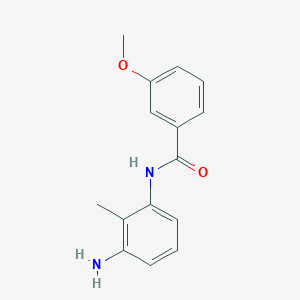

N-(3-Amino-2-methylphenyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Amino-2-methylphenyl)-3-methoxybenzamide, also known as 3-MAM, is an organic compound that has been used in a variety of scientific research applications. It is a synthetic molecule that has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. 3-MAM has been found to have a number of biochemical and physiological effects and has been studied for its potential use in laboratory experiments.

Applications De Recherche Scientifique

Molecular Modeling and Structural Analysis

Research on similar benzamide derivatives has involved molecular modeling and structural analysis to understand their intermolecular interactions. For instance, a study by Karabulut et al. (2014) investigated the molecular structure of a related compound through acylation reactions, characterizing it via NMR, elemental analysis, and X-ray diffraction. This research highlighted the influence of dimerization and crystal packing on molecular geometry, providing insights into the conformational and rotational behaviors of aromatic rings in such compounds (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Antiviral Activity

A series of N-phenylbenzamide derivatives, including compounds structurally similar to N-(3-Amino-2-methylphenyl)-3-methoxybenzamide, were synthesized and evaluated for their antiviral activities against Enterovirus 71 (EV 71). One derivative demonstrated effectiveness at low micromolar concentrations, suggesting potential for further development into anti-EV 71 drugs (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

Electrochemical Properties and Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamide derivatives has been studied for their antioxidant properties. Jovanović et al. (2020) explored the oxidation mechanisms of these compounds, revealing their potential as powerful antioxidants by scavenging free radicals, which is crucial for understanding their free radical scavenging activity (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Psycho-neurotropic Profiling

Research into the psycho- and neurotropic properties of benzamide derivatives has identified compounds with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, indicating their potential for development into psychoactive drugs. This highlights the versatile therapeutic possibilities of benzamide derivatives in treating various neurological conditions (Podolsky, Shtrygol’, & Zubkov, 2017).

Antimicrobial Screening

Benzamide derivatives incorporating thiazole rings have shown promising in vitro antibacterial and antifungal activities. This suggests their potential as therapeutic agents against microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Mécanisme D'action

Mode of Action

The exact mode of action of N-(3-Amino-2-methylphenyl)-3-methoxybenzamide is not fully understood at this time. It’s hypothesized that the compound may interact with its targets by binding to active sites or allosteric sites, thereby modulating their activity. This could lead to changes in cellular signaling pathways, gene expression, or metabolic processes .

Biochemical Pathways

N-(3-Amino-2-methylphenyl)-3-methoxybenzamide: may influence several biochemical pathways. Given its structural features, it could potentially affect pathways involving amines or amides .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(3-Amino-2-methylphenyl)-3-methoxybenzamide These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

The molecular and cellular effects of N-(3-Amino-2-methylphenyl)-3-methoxybenzamide Depending on its targets and mode of action, it could potentially alter cellular functions, induce or inhibit specific signaling pathways, or modulate gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Amino-2-methylphenyl)-3-methoxybenzamide . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets .

Propriétés

IUPAC Name |

N-(3-amino-2-methylphenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-13(16)7-4-8-14(10)17-15(18)11-5-3-6-12(9-11)19-2/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQUFNLSLCWMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)

![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341115.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341116.png)